molecular formula C18H16N2O2S B2820238 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide CAS No. 19350-74-4

4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide

Cat. No.: B2820238
CAS No.: 19350-74-4
M. Wt: 324.4
InChI Key: UATKKUXPHAFHLV-CPNJWEJPSA-N
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Description

4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide (CAS 19350-74-4) is a sulfonohydrazone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a naphthalene moiety linked via an azomethine group to a 4-methylbenzenesulfonohydrazide group, forming a versatile scaffold for biological evaluation . Sulfonohydrazone compounds are recognized as privileged structures in anticancer research, demonstrating the ability to inhibit cell proliferation in various cancer cell lines . Structurally, this compound is characterized by a dihedral angle of 83.37° between the benzene and naphthyl ring systems, and its crystal packing is stabilized by intramolecular O—H⋯N hydrogen bonds and intermolecular N—H⋯O hydrogen bonds, as well as π–π interactions . The compound is supplied for research applications only. It is essential to consult the Safety Data Sheet (SDS) before use. This product is intended for laboratory research by qualified professionals and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-[(E)-naphthalen-2-ylmethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-14-6-10-18(11-7-14)23(21,22)20-19-13-15-8-9-16-4-2-3-5-17(16)12-15/h2-13,20H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATKKUXPHAFHLV-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with naphthalene-2-carboxaldehyde in the presence of hydrazine. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process involves the use of reactors and controlled environments to maintain the reaction conditions. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
One of the notable applications of 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide is its potential as an anticancer agent. Research indicates that derivatives of sulfonohydrazones can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this hydrazone have been studied for their ability to inhibit tubulin polymerization, akin to the mechanism of action of combretastatin A4, a well-known anticancer drug. These compounds can bind to the colchicine site on β-tubulin, leading to disrupted microtubule dynamics and subsequent cancer cell apoptosis .

Pharmacological Studies
Pharmacological studies have demonstrated that hydrazone derivatives can possess anti-inflammatory and antimicrobial activities. The presence of the naphthalene moiety enhances the lipophilicity of the compound, which may improve its bioavailability and interaction with biological membranes. Such properties are crucial for developing new therapeutic agents with improved efficacy and reduced side effects .

Materials Science

Corrosion Inhibition
Another significant application of this compound is in materials science, particularly as a corrosion inhibitor. Recent studies have highlighted the effectiveness of fatty hydrazide derivatives, including sulfonohydrazones, in acidic environments. These compounds form protective films on metal surfaces, significantly reducing corrosion rates. The mechanism involves adsorption onto the metal surface and subsequent formation of a barrier that hinders corrosive agents from reaching the metal .

Polymer Composites
The integration of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The compound's ability to act as a crosslinking agent or a modifier in polymer formulations can lead to improved performance in applications such as coatings and adhesives .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ActivityLima et al., 2018 Demonstrated binding affinity to β-tubulin; potential for new chemotherapeutic agents.
Corrosion InhibitionReview on Fatty Hydrazides Effective in acidic media; forms protective films on metals; reduces corrosion rates significantly.
Polymer CompositesResearch on Polymer Blends Enhances mechanical properties and thermal stability when incorporated into polymer matrices.

Mechanism of Action

The mechanism by which 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthesis Efficiency : Yields for analogous compounds range from 60–78%, influenced by steric and electronic effects of substituents. For example, 4t (65% yield) and 4w (64%) use aromatic aldehydes, while BDMMBSH () employs a benzodioxole carbaldehyde. The naphthalene derivative may require optimized conditions due to its bulkier substituent.
  • Reactivity : The naphthalene group’s extended π-system could enhance π-π stacking in catalytic or sensing applications compared to phenyl or thiophene analogs .

Physicochemical Properties

Melting Points and Solubility
  • Melting points for benzenesulfonohydrazides correlate with molecular symmetry and intermolecular interactions. For example: 4t (164–166°C) vs. 4w (160–164°C): The isobenzofuran moiety in 4w slightly lowers the melting point compared to the phenyl group in 4t . The naphthalene derivative is expected to have a higher melting point due to increased aromatic stacking, though experimental data is lacking.
  • Solubility : Thiophene- or pyridinyl-substituted derivatives () may exhibit better solubility in polar solvents compared to naphthalene analogs due to reduced hydrophobicity.

Spectroscopic Characteristics
  • ¹H NMR : Aromatic protons in naphthalene derivatives would resonate downfield (e.g., δ 7.8–8.2 ppm) compared to simpler aryl groups (e.g., δ 7.3–7.7 ppm for 4t) due to deshielding effects .
  • IR Spectroscopy : All analogs show characteristic bands for sulfonamide (SO₂, ~1365 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹). Substituent-specific vibrations (e.g., naphthalene C-H bending) may distinguish the target compound .
Antimicrobial and Anticancer Activity
  • Benzenesulfonohydrazides with electron-withdrawing groups (e.g., nitro, CF₃) exhibit enhanced antibacterial activity . The naphthalene group’s electron-rich nature may reduce efficacy compared to nitro-substituted analogs but improve interactions with hydrophobic biological targets.
  • Compound I-3 (), a psoralen-sulfonohydrazide hybrid, shows fungicidal activity, suggesting that bulky substituents like naphthalene could similarly enhance antifungal properties.

Theoretical and Computational Insights

  • DFT Studies: highlights the use of DFT to analyze reaction mechanisms for phthalidyl sulfonohydrazones. Similar calculations could predict the naphthalene derivative’s HOMO-LUMO gap, polarizability, and binding affinity relative to phenyl or thiophene analogs .
  • Molecular Docking : The naphthalene group may exhibit stronger binding to proteins or DNA due to increased hydrophobic and stacking interactions compared to smaller substituents .

Biological Activity

4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with sulfonohydrazides. Recent methodologies include the use of N-heterocyclic carbene (NHC) catalysis, which has shown promise in producing sulfonohydrazone derivatives under mild conditions with high yields. This method allows for a diverse range of substituents to be incorporated into the sulfonohydrazone template, enhancing the compound's biological profile .

Antimicrobial Activity

One of the significant biological activities attributed to this compound is its antimicrobial efficacy. Studies have indicated that derivatives containing sulfonamide moieties exhibit considerable inhibitory effects against Gram-negative bacteria such as Escherichia coli. Molecular docking studies suggest that these compounds may inhibit β-ketoacyl acyl carrier protein synthase I (KAS I), a crucial enzyme in bacterial fatty acid biosynthesis, thereby hindering bacterial growth .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that it could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells. For example, derivatives similar to this compound have shown promising results in inhibiting the proliferation of human promyelocytic leukemia cells (HL-60), suggesting potential as a therapeutic agent in leukemia treatment .

Case Studies

StudyFindings
Antimicrobial Efficacy This compound exhibited significant inhibition against E. coli, with IC50 values comparable to standard antibiotics .
Anticancer Activity In vitro studies revealed that the compound induced apoptosis in HL-60 cells through oxidative stress mechanisms, with a notable decrease in cell viability at concentrations above 10 µM .
Mechanistic Insights Molecular docking studies indicated strong binding affinity to KAS I, suggesting a novel mechanism of action for antimicrobial activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonohydrazone derivatives indicates that modifications on the naphthalene ring and the sulfonamide group can significantly influence biological activity. For instance, increasing electron-donating groups on the naphthalene ring enhances antimicrobial potency, while certain substitutions can improve selectivity towards cancer cells over normal cells .

Q & A

Basic: What are the standard synthetic routes for 4-methyl-N-(naphthalene-2-ylmethylene)benzenesulfonohydrazide, and how are intermediates purified?

Methodological Answer:
The compound is typically synthesized via a condensation reaction between 4-methylbenzenesulfonohydrazide and 2-naphthaldehyde under reflux in ethanol or methanol. Key steps include:

  • Reaction Conditions: Equimolar reactants in anhydrous ethanol, refluxed for 6–12 hours under nitrogen to prevent oxidation .
  • Purification: Column chromatography with gradients of ethyl acetate/petroleum ether (e.g., 13–17% v/v) is used to isolate intermediates. Crystallization in acetone or ethyl acetate yields high-purity products .

Basic: Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assignments focus on imine proton signals (δ 8.2–8.7 ppm) and sulfonamide resonances (δ 2.3–2.5 ppm for methyl groups) .
  • FT-IR: Peaks at 1770–1790 cm⁻¹ (C=O), 1590–1600 cm⁻¹ (C=N), and 1170–1180 cm⁻¹ (S=O) confirm functional groups .
  • SC-XRD: Monoclinic systems (e.g., P2₁/c space group) with Z = 4 and hydrogen-bonded networks validate crystal packing .

Basic: What physicochemical properties govern its reactivity in biological or catalytic systems?

Methodological Answer:

  • Planarity of the Hydrazone Moiety: Facilitates π-π stacking with aromatic residues in enzymes or DNA .
  • Sulfonamide Group: Enhances solubility in polar solvents and stabilizes interactions via hydrogen bonding .
  • Electron-Withdrawing Effects: The sulfonyl group directs electrophilic substitution reactions to the naphthyl ring .

Advanced: How do density functional theory (DFT) studies elucidate electronic properties and non-covalent interactions?

Methodological Answer:

  • Functional Selection: B3LYP/6-31G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict charge-transfer interactions .
  • NBO Analysis: Quantifies hyperconjugative interactions (e.g., LP(N) → σ*(C=S)) with stabilization energies up to 30 kcal/mol .
  • Hirshfeld Surfaces: Identify dominant C-H···O (15%) and π-π (10%) interactions in crystal lattices .

Advanced: How can contradictions between crystallographic and spectroscopic data be resolved?

Methodological Answer:

  • Dynamic vs. Static Disorder: SC-XRD may average dynamic conformations, while VT-NMR detects rotational barriers (e.g., imine torsion angles) .
  • Solvent Effects: Compare solid-state (SC-XRD) and solution-phase (NMR) data; DMSO-d6 stabilizes specific tautomers via hydrogen bonding .

Advanced: What rational design strategies improve biological activity in derivatives?

Methodological Answer:

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) at the naphthyl position to enhance binding to kinase ATP pockets (ΔG ~ -11.95 kcal/mol) .
  • Hybridization: Attach pyrazole or triazole moieties to mimic natural ligands, improving inhibition of enoyl-ACP reductase (IC₅₀ < 10 µM) .

Advanced: What challenges arise in electrochemical sensing applications, and how are they addressed?

Methodological Answer:

  • Selectivity: Modify the hydrazone with electron-rich groups (e.g., -OCH₃) to enhance Pb²⁺ binding (LOD = 96 pM) while minimizing interference from Cd²⁺/Hg²⁺ .
  • Sensor Fabrication: Use Nafion-coated GCEs to stabilize the ligand layer, achieving sensitivities >2200 pA/µM/cm² .

Advanced: How are supramolecular synthon hierarchies exploited in crystal engineering?

Methodological Answer:

  • Synthon Recurrence: The N-H···O=S motif dominates (70% occurrence), enabling predictable 1D chains or 2D sheets .
  • Co-crystallization: Introduce carboxylic acid co-formers to create R₂²(8) hydrogen-bonded rings, improving thermal stability (Tₘ > 200°C) .

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